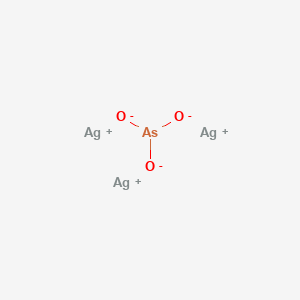
Potassium fluorosulphite
Übersicht
Beschreibung
Synthesis Analysis
Potassium fluorosulphite is utilized in the fluorination of various chemical compounds. For instance, it has been employed in the fluorination of dimethylaminochlorotriphosphonitriles, leading to the formation of amino-fluorides and non-geminally substituted chlorofluorotriphosphonitriles . This demonstrates its role in producing specific fluorinated compounds in synthetic chemistry .Molecular Structure Analysis
The molecular structure of Potassium fluorosulphite is represented by the linear formula FSO3K . The molecular weight of the compound is 138.16 .Chemical Reactions Analysis
Potassium fluorosulphite is used in various chemical reactions. It is used in the preparation of potassium-based fluorosulfate, KFeSO4F, which is significant in battery technology. It is also used in the fluorination of various chemical compounds.Physical And Chemical Properties Analysis
Potassium fluorosulphite is a white crystalline powder that is soluble in water. It has a pungent smell. The compound has a linear formula of FSO3K and a molecular weight of 138.16 .Wissenschaftliche Forschungsanwendungen
1. Electrode Materials for Batteries
Potassium fluorosulphite is used in the preparation of potassium-based fluorosulfate, KFeSO4F. This compound is significant in battery technology, as it can reversibly insert various alkali ions, including Li+, Na+, and K+, suggesting its potential as an electrode material for batteries. This discovery expands the crystal chemistry of the fluorosulfate family and indicates that similar strategies could be applied to other potassium-based polyanionic compounds, potentially stabilizing new host structures for insertion reactions (Recham et al., 2012).
2. Anode Materials for Potassium-Ion Batteries
Research on phosphorus-based anodes for potassium-ion batteries has shown that the introduction of potassium bis(fluorosulfonyl)imide salt can effectively suppress dendrite growth, stabilize the solid-electrolyte interphase (SEI) layer, and reduce excessive side reactions, thus enhancing the stability of electrodes (Wenchao Zhang et al., 2018).
3. Improvement of Battery Electrolytes
Studies have demonstrated that highly concentrated potassium bis(fluorosulfonyl)amide solutions can improve the cycling performance of potassium-ion batteries. These electrolytes exhibit higher coulombic efficiency and better cyclability compared to traditional solutions, making them suitable for use in high-performance energy storage systems (Hosaka et al., 2018).
4. Fluorination Reactions in Chemical Synthesis
Potassium fluorosulphite is utilized in the fluorination of various chemical compounds. For instance, it has been employed in the fluorination of dimethylaminochlorotriphosphonitriles, leading to the formation of amino-fluorides and non-geminally substituted chlorofluorotriphosphonitriles. This demonstrates its role in producing specific fluorinated compounds in synthetic chemistry (Green & Sowerby, 1969).
5. Phase-Transfer Catalysis for Fluorination
In the realm of catalytic asymmetric synthesis, potassium fluoride, including derivatives such as potassium fluorosulphite, is a key reagent. Its use in hydrogen bonding phase-transfer catalysis has opened pathways to synthesize valuable β-fluoroamines with high yields and enantioselectivities. This method utilizes a chiral N-ethyl bis-urea catalyst to bring solid potassium fluoride into solution, facilitating efficient asymmetric C-F bond formation (Pupo et al., 2019).
ConclusionPotassium fluorosulphite finds diverse applications in scientific research, particularly in the development of advanced materials for batteries, fluorination reactions in chemical synthesis, and catalysis. Its role in improving the performance of potassium-ion batteries and facilitating
Scientific Research Applications of Potassium Fluorosulphite
1. Electrode Materials for Batteries
Potassium fluorosulphite is instrumental in the development of new potassium-based fluorosulfate compounds like KFeSO4F, used in alkali ion insertion electrodes for batteries. These compounds exhibit the ability to reversibly insert a variety of alkali ions, enhancing the crystal chemistry of fluorosulfate phases and suggesting broader applications in battery technology (Recham et al., 2012).
2. Anode Materials for Potassium-Ion Batteries
Research involving phosphorus-based anodes for potassium-ion batteries highlighted the use of potassium bis(fluorosulfonyl)imide salt, which effectively suppresses dendrite growth, stabilizes the solid-electrolyte interphase layer, and minimizes side reactions. This contributes to the development of more durable and stable potassium-ion batteries (Wenchao Zhang et al., 2018).
3. Enhancement of Battery Electrolytes
Studies have shown that highly concentrated potassium bis(fluorosulfonyl)amide solutions can significantly improve the cycling performance of potassium-ion batteries. These electrolytes demonstrate higher coulombic efficiency and better cyclability, making them suitable for high-performance energy storage systems (Hosaka et al., 2018).
4. Fluorination Reactions in Chemical Synthesis
Potassium fluorosulphite is used in fluorination reactions, like the conversion of dimethylaminochlorotriphosphonitriles to non-geminally substituted chlorofluorotriphosphonitriles. This highlights its role in producing specific fluorinated compounds in synthetic chemistry, offering new pathways for chemical synthesis (Green & Sowerby, 1969).
5. Phase-Transfer Catalysis for Fluorination
Potassium fluoride, including derivatives like potassium fluorosulphite, is a key reagent in asymmetric C-F bond formation through hydrogen bonding phase-transfer catalysis. This methodology allows the synthesis of valuable β-fluoroamines in high yields and enantioselectivities, marking significant progress in catalytic asymmetric synthesis (Pupo et al., 2019).
Safety and Hazards
Potassium fluorosulphite is considered hazardous. It causes severe skin burns and eye damage . It is toxic if swallowed, in contact with skin or if inhaled . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .
Eigenschaften
InChI |
InChI=1S/FHO2S.K/c1-4(2)3;/h(H,2,3);/q;+1/p-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQWCRMKJYYBKC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FKO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70933790 | |
| Record name | Potassium sulfurofluoridoite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70933790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium fluorosulphite | |
CAS RN |
14986-57-3 | |
| Record name | Potassium fluorosulphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014986573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium sulfurofluoridoite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70933790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium fluorosulphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.505 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















